![molecular formula C16H19NO4S B2810808 2-Ethoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol CAS No. 1232694-39-1](/img/structure/B2810808.png)
2-Ethoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol
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Overview
Description
“2-Ethoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol” is a biochemical compound with the molecular formula C16H19NO4S and a molecular weight of 321.39 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Ethoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol”, such as melting point, boiling point, and density, are not specified in the current resources .Scientific Research Applications
Chemical Properties and Synthesis
The synthesis and characterization of compounds related to "2-Ethoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol" have been a significant area of study. For instance, the structure of (E)-2-ethoxy-6-[(phenylimino)methyl]phenol was characterized through X-ray diffraction, IR, and electronic spectroscopy, indicating a preference for the enol form in the solid state. This research provides foundational knowledge for understanding the compound's chemical behavior and potential for further modifications (Albayrak et al., 2010).
Antimicrobial and Antioxidant Applications
Research has also delved into the antimicrobial and antioxidant potential of derivatives of this compound. In one study, the antioxidant effect of different groups in the 2,6-positions of new 4-ethoxy-phenols was evaluated, revealing that certain derivatives exhibited high antioxidant activity, which could have implications for their use in medicinal chemistry (Rubio-Cortés et al., 2021).
Catalytic and Material Science Applications
The catalytic activities of oxo molybdenum(vi) complexes of a new aminoalcohol phenolate ligand, including derivatives related to "2-Ethoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol," have been investigated, showcasing the compound's potential in catalysis and organic synthesis (Hossain et al., 2017).
Environmental and Green Chemistry
Furthermore, studies on the synthesis of environmentally benign derivatives for applications in green chemistry highlight the compound's versatility. For example, research on the multicomponent synthesis of medicinally privileged derivatives emphasizes the compound's role in facilitating environmentally friendly synthetic routes (Pandit et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 2-Ethoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol are currently unknown. This compound is a biochemical used for proteomics research
. The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.Biochemical Pathways
As a biochemical used for proteomics research , it may be involved in various biochemical reactions and pathways. More research is needed to elucidate these pathways and their downstream effects.
Result of Action
As a biochemical used for proteomics research , it may have various effects on the molecular and cellular level. More research is needed to describe these effects.
properties
IUPAC Name |
2-ethoxy-6-[(4-methylsulfonylanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-3-21-15-6-4-5-12(16(15)18)11-17-13-7-9-14(10-8-13)22(2,19)20/h4-10,17-18H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJHFZDLFGSGHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol |
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